molecular formula C27H30N6 B3047569 N~1~,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine CAS No. 142177-95-5

N~1~,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine

Cat. No.: B3047569
CAS No.: 142177-95-5
M. Wt: 438.6 g/mol
InChI Key: AFOZQFFQJIQFBV-UHFFFAOYSA-N
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Description

N~1~,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine is a complex organic compound known for its ability to chelate metal ions. This compound is particularly notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine typically involves the reaction of pyridine-2-carboxaldehyde with propane-1,2-diamine under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the process. The mixture is then heated to a specific temperature to ensure complete reaction and formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, especially in the presence of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N~1~,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine involves its ability to chelate metal ions. By binding to metal ions, the compound can influence various biochemical pathways and processes. For example, in cancer cells, it can disrupt metal ion homeostasis, leading to cell death . The molecular targets and pathways involved include metal ion transporters and enzymes that rely on metal ions for their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine is unique due to its specific structure, which allows for strong and selective binding to metal ions. This makes it particularly effective in applications where precise control over metal ion interactions is required.

Properties

IUPAC Name

1-N,1-N,2-N,2-N-tetrakis(pyridin-2-ylmethyl)propane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N6/c1-23(33(21-26-12-4-8-16-30-26)22-27-13-5-9-17-31-27)18-32(19-24-10-2-6-14-28-24)20-25-11-3-7-15-29-25/h2-17,23H,18-22H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOZQFFQJIQFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC1=CC=CC=N1)CC2=CC=CC=N2)N(CC3=CC=CC=N3)CC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566847
Record name N~1~,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142177-95-5
Record name N~1~,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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